3-Chloro-4-hydroxypicolinaldehyde
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Overview
Description
3-Chloro-4-hydroxypicolinaldehyde: is an organic compound with the molecular formula C6H4ClNO2 and a molecular weight of 157.55 g/mol It is a derivative of picolinaldehyde, characterized by the presence of a chlorine atom at the third position and a hydroxyl group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-hydroxypicolinaldehyde can be achieved through several methods. One common approach involves the chlorination of 4-hydroxypicolinaldehyde using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically proceeds at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-hydroxypicolinaldehyde undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of 3-chloro-4-hydroxypicolinic acid.
Reduction: Formation of 3-chloro-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-hydroxypicolinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-4-hydroxypicolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Hydroxypicolinaldehyde: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Chloropicolinaldehyde:
4-Chloropicolinaldehyde: Chlorine atom at a different position, leading to variations in reactivity and biological activity.
Uniqueness: 3-Chloro-4-hydroxypicolinaldehyde is unique due to the combination of both chlorine and hydroxyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C6H4ClNO2 |
---|---|
Molecular Weight |
157.55 g/mol |
IUPAC Name |
3-chloro-4-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4ClNO2/c7-6-4(3-9)8-2-1-5(6)10/h1-3H,(H,8,10) |
InChI Key |
URIOQKLWSDRODC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C(C1=O)Cl)C=O |
Origin of Product |
United States |
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